Home > Products > Screening Compounds P115345 > 1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide
1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide -

1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide

Catalog Number: EVT-5723454
CAS Number:
Molecular Formula: C18H30N4O4S
Molecular Weight: 398.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-(2-(4-(8-Chloro-3,10-dibromo-6,11-dihydro-5H-benzo-(5,6)-cyclohepta(1,2-b)-pyridin-11(R)-yl)-1-piperidinyl)-2-oxo-ethyl)-1-piperidinecarboxamide (SCH66336)

Compound Description: SCH66336 is a farnesyl protein transferase inhibitor (FTI) that has demonstrated clinical activity in certain solid tumors and hematological malignancies. []

Relevance: While not directly structurally similar to 1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide, SCH66336 shares the presence of a piperidine ring, a key structural feature also present in the main compound. []

Methyl {N-[2-phenyl-4-N[2(R)-amino-3-mercaptopropylamino] benzoyl]}-methionate (FTI-277)

Compound Description: FTI-277 is another farnesyl protein transferase inhibitor, similar in its mechanism of action to SCH66336. []

N-[(2R)-6,9-Dimethyl-2-phenyl-3,6,9-triazadecyl]piperidine

Compound Description: This compound, also known as (R)-(−)-N-{2-[N-(2-dimethylaminoethyl)-N-methylamino]ethyl}-1-phenyl-2-piperidinoethylamine, is a chiral tetradentate ligand used as an auxiliary for enantioselective alkylation, Michael additions, and aldolization reactions. []

Relevance: This compound shares the piperidine ring and dimethylaminoethyl moiety with 1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide, suggesting potential exploration of the main compound's role as a chiral auxiliary or ligand in similar reactions. []

3-Amino-5,6,7,8-tetrahydro-2-{4-[4-(quinolin-2-yl)piperazin-1-yl]butyl}quinazolin-4(3H)-one (TZB-30878)

Compound Description: TZB-30878 is a novel compound with both 5-hydroxytryptamine (5-HT)1A agonism and 5-HT3 antagonism effects, showing potential for the treatment of diarrhea-predominant irritable bowel syndrome. []

Relevance: This compound, while structurally distinct from 1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide, highlights the therapeutic potential of compounds targeting the serotonin system, a potential area for investigation for the main compound. []

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective orexin 2 receptor (OX2) antagonist, valuable for investigating the role of orexin receptors in sleep-wake regulation. []

Relevance: This compound showcases the use of sulfonamide moieties in designing receptor antagonists. Though not structurally identical to 1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide, it suggests exploring the main compound's potential for interactions with specific receptors due to the presence of the dimethylaminosulfonyl group. []

N-(2-((2-(Dimethylamino)ethyl)(methyl)amino)-4-methoxy-5-((4-(1-methyl-1H-indol-3-yl)pyrimidin-2-yl)amino)phenyl)-3-methoxypropanamide

Compound Description: This compound is a major degradation product of the anti-cancer drug Osimertinib, identified and characterized using UPLC-QTOF-MS/MS and NMR techniques. []

Relevance: This compound shares the dimethylaminoethyl and methoxyphenyl groups with 1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide. This similarity suggests potential metabolic pathways or degradation products that might be relevant to studying the main compound. []

(E)-3-(dimethylamino)-1-(1H-indol-3-yl)prop-2-en-1-one

Compound Description: This compound is a key intermediate in the synthesis of various biologically active compounds, including the anti-cancer drug Osimertinib. []

Relevance: This compound shares the dimethylamino group with 1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide. The presence of this group in a biologically active compound suggests that the main compound might also exhibit interesting pharmacological properties. []

4-(Dimethylamino)-2,6-bis[(N-(2-[(2-nitrophenyl)dithio]ethyl)amino)methyl]pyridine (SN-2)

Compound Description: SN-2 is a compound that increases the steady-state expression of human apoplipoprotein B mRNA-editing enzyme-catalytic polypeptide-like 3G (A3G), an antiviral protein that blocks HIV-1 replication. []

Relevance: Although structurally distinct from 1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide, SN-2 shares the dimethylamino group. The presence of this group in an antiviral compound suggests potential exploration of the main compound's antiviral activity. []

N-(5-Chloro-2-methoxyphenyl)benzene Sulfonamide

Compound Description: This compound is a precursor in the synthesis of various N-substituted derivatives, some of which showed promising acetylcholinesterase inhibitory activity. []

Relevance: This compound shares the benzene sulfonamide and methoxyphenyl moieties with 1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide. This structural similarity suggests the potential for exploring the main compound's activity against acetylcholinesterase or other similar targets. []

4-amino-N-1-[(1-ethyl-2-pyrrolidinyl)methyl]-5-(ethylsulfonyl)-2- methoxybenzamide (amisulpride)

Compound Description: Amisulpride is an atypical antipsychotic drug known for its efficacy in treating schizophrenia. [, ]

Relevance: This compound shares the ethylsulfonyl and methoxybenzamide moieties with 1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide. This structural similarity suggests the potential for exploring the main compound's activity against similar targets or pathways relevant to amisulpride's mechanism of action. [, ]

N-arylsulfonyl-4-arylamino-indole-2-carboxamide Derivatives

Compound Description: These derivatives are potent and selective inhibitors of fructose-1,6-bisphosphatase (FBPase), a key enzyme in the gluconeogenesis pathway, showing potential for treating type 2 diabetes. []

Relevance: While not directly structurally related to 1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide, these derivatives highlight the therapeutic potential of N-arylsulfonyl-indole-2-carboxamide as a pharmacophore. This might inform the investigation of the main compound for potential FBPase inhibition or other therapeutic applications. []

N-(5-((4-(1-cyclopropyl-1H-indol-3-yl)pyrimidin-2-yl)amino)-2-((2-(dimethylamino)ethyl)(methyl)amino)-4-methoxyphenyl)acrylamide

Compound Description: This compound is an EGFR inhibitor free base or acid salt that shows potential for the treatment of EGFR mutant activity-mediated diseases like non-small cell lung cancer. []

Relevance: This compound shares the dimethylaminoethyl and methoxyphenyl groups with 1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide. Although not an exact structural analog, the shared moieties suggest potential for exploring the main compound's interaction with EGFR or related targets. []

Properties

Product Name

1-[(dimethylamino)sulfonyl]-N-{2-[(4-methoxyphenyl)(methyl)amino]ethyl}-3-piperidinecarboxamide

IUPAC Name

1-(dimethylsulfamoyl)-N-[2-(4-methoxy-N-methylanilino)ethyl]piperidine-3-carboxamide

Molecular Formula

C18H30N4O4S

Molecular Weight

398.5 g/mol

InChI

InChI=1S/C18H30N4O4S/c1-20(2)27(24,25)22-12-5-6-15(14-22)18(23)19-11-13-21(3)16-7-9-17(26-4)10-8-16/h7-10,15H,5-6,11-14H2,1-4H3,(H,19,23)

InChI Key

JNEOQQVBIZKKNH-UHFFFAOYSA-N

SMILES

CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCCN(C)C2=CC=C(C=C2)OC

Canonical SMILES

CN(C)S(=O)(=O)N1CCCC(C1)C(=O)NCCN(C)C2=CC=C(C=C2)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.